
3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 is a synthetic nucleoside derivative. It is characterized by the presence of tert-butyldimethylsilyl groups at the 3’ and 5’ positions of the thymidine molecule. This compound is often used in research and development, particularly in the field of antiviral pharmaceuticals .
Preparation Methods
The synthesis of 3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of thymidine with tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide. The reaction conditions are mild, often performed at room temperature .
Chemical Reactions Analysis
3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation are limited.
Reduction: Reduction reactions are less common for this compound due to the stability of the tert-butyldimethylsilyl groups.
Common reagents used in these reactions include tetra-n-butylammonium fluoride for deprotection and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 is primarily used in scientific research as an intermediate in the synthesis of antiviral pharmaceuticals, particularly those targeting HIV . It is also used in proteomics research and as a stable isotope-labeled compound for various analytical applications .
In chemistry, it serves as a protected nucleoside for the synthesis of more complex molecules. In biology and medicine, it is used in the development of antiviral agents and other therapeutic compounds. Its industrial applications are limited but may include use in the production of specialized pharmaceuticals.
Mechanism of Action
The mechanism of action of 3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 is primarily related to its role as an intermediate in the synthesis of antiviral agents. The tert-butyldimethylsilyl groups protect the hydroxyl groups during chemical reactions, allowing for selective modifications at other positions on the thymidine molecule. Once the desired modifications are made, the silyl groups can be removed to yield the active pharmaceutical compound .
Comparison with Similar Compounds
Similar compounds to 3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 include:
5’-O-(tert-Butyldimethylsilyl)thymidine: This compound has a single tert-butyldimethylsilyl group at the 5’ position and is used in similar applications.
3’-O-(tert-Butyldimethylsilyl)thymidine: This compound has a single tert-butyldimethylsilyl group at the 3’ position and is also used in the synthesis of antiviral agents.
Uridine, 2’,3’,5’-tris-O-(tert-butyldimethylsilyl): This compound has three tert-butyldimethylsilyl groups and is used in similar protective roles during synthesis.
The uniqueness of 3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 lies in its dual protection at both the 3’ and 5’ positions, which allows for more selective and controlled chemical modifications.
Properties
Molecular Formula |
C22H42N2O5Si2 |
|---|---|
Molecular Weight |
473.8 g/mol |
IUPAC Name |
1-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H42N2O5Si2/c1-15-13-24(20(26)23-19(15)25)18-12-16(29-31(10,11)22(5,6)7)17(28-18)14-27-30(8,9)21(2,3)4/h13,16-18H,12,14H2,1-11H3,(H,23,25,26)/t16?,17-,18+/m0/s1/i1D3 |
InChI Key |
DDLOCFSZSYGOPG-HMOXHDCCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2CC([C@@H](O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


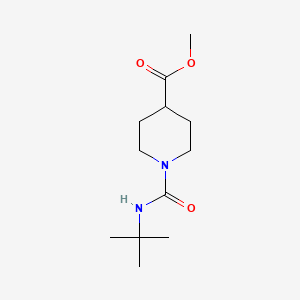
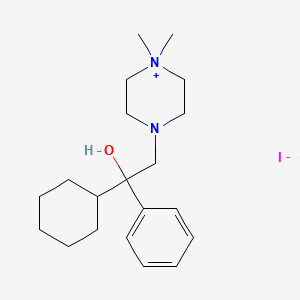
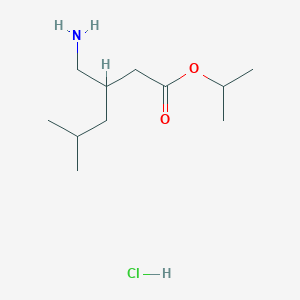
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride](/img/structure/B13445843.png)
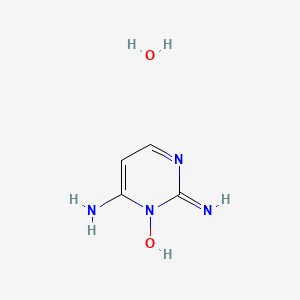
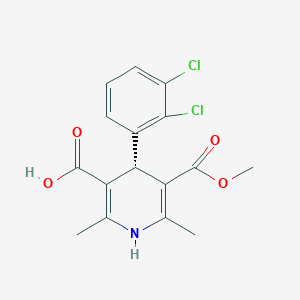
![4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B13445868.png)

![cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6](/img/structure/B13445884.png)
![N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester](/img/structure/B13445885.png)

![N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B13445902.png)


